Cas no 1507058-32-3 (2-(3-Bromobenzenesulfonyl)-2,2-difluoroacetic acid)
2-(3-Bromobenzenesulfonyl)-2,2-difluoroacetic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-6743205
- AKOS019789369
- 1507058-32-3
- 2-(3-bromobenzenesulfonyl)-2,2-difluoroacetic acid
- 2-(3-Bromobenzenesulfonyl)-2,2-difluoroacetic acid
-
- Inchi: 1S/C8H5BrF2O4S/c9-5-2-1-3-6(4-5)16(14,15)8(10,11)7(12)13/h1-4H,(H,12,13)
- InChI Key: ZCQBOLPTVXZWGW-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)S(C(C(=O)O)(F)F)(=O)=O
Computed Properties
- Exact Mass: 313.90600g/mol
- Monoisotopic Mass: 313.90600g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 376
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 79.8Ų
2-(3-Bromobenzenesulfonyl)-2,2-difluoroacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6743205-0.05g |
2-(3-bromobenzenesulfonyl)-2,2-difluoroacetic acid |
1507058-32-3 | 95.0% | 0.05g |
$816.0 | 2025-03-13 | |
| Enamine | EN300-6743205-0.1g |
2-(3-bromobenzenesulfonyl)-2,2-difluoroacetic acid |
1507058-32-3 | 95.0% | 0.1g |
$855.0 | 2025-03-13 | |
| Enamine | EN300-6743205-0.25g |
2-(3-bromobenzenesulfonyl)-2,2-difluoroacetic acid |
1507058-32-3 | 95.0% | 0.25g |
$893.0 | 2025-03-13 | |
| Enamine | EN300-6743205-0.5g |
2-(3-bromobenzenesulfonyl)-2,2-difluoroacetic acid |
1507058-32-3 | 95.0% | 0.5g |
$933.0 | 2025-03-13 | |
| Enamine | EN300-6743205-1.0g |
2-(3-bromobenzenesulfonyl)-2,2-difluoroacetic acid |
1507058-32-3 | 95.0% | 1.0g |
$971.0 | 2025-03-13 | |
| Enamine | EN300-6743205-2.5g |
2-(3-bromobenzenesulfonyl)-2,2-difluoroacetic acid |
1507058-32-3 | 95.0% | 2.5g |
$1903.0 | 2025-03-13 | |
| Enamine | EN300-6743205-5.0g |
2-(3-bromobenzenesulfonyl)-2,2-difluoroacetic acid |
1507058-32-3 | 95.0% | 5.0g |
$2816.0 | 2025-03-13 | |
| Enamine | EN300-6743205-10.0g |
2-(3-bromobenzenesulfonyl)-2,2-difluoroacetic acid |
1507058-32-3 | 95.0% | 10.0g |
$4176.0 | 2025-03-13 |
2-(3-Bromobenzenesulfonyl)-2,2-difluoroacetic acid Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
Additional information on 2-(3-Bromobenzenesulfonyl)-2,2-difluoroacetic acid
Introduction to 2-(3-Bromobenzenesulfonyl)-2,2-difluoroacetic acid (CAS No. 1507058-32-3)
2-(3-Bromobenzenesulfonyl)-2,2-difluoroacetic acid, identified by the chemical identifier CAS No. 1507058-32-3, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to a class of molecules characterized by the presence of both bromine and fluorine substituents, which contribute to its unique chemical properties and potential biological activities. The bromobenzenesulfonyl moiety and the difluoroacetic acid backbone are particularly noteworthy, as they introduce both electrophilic and nucleophilic sites, making the compound a versatile intermediate in synthetic chemistry.
The structural features of 2-(3-Bromobenzenesulfonyl)-2,2-difluoroacetic acid make it a valuable building block for the synthesis of more complex molecules. The bromine atom at the para position of the benzene ring enhances its reactivity in various coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely used in constructing biaryl systems. Meanwhile, the difluoroacetic acid group introduces fluorine atoms into the molecule, which are known to modulate metabolic stability, binding affinity, and pharmacokinetic profiles in drug candidates.
In recent years, there has been growing interest in the development of fluorinated compounds due to their enhanced bioavailability and improved pharmacological properties. The introduction of fluorine atoms into pharmaceuticals often leads to increased lipophilicity, reduced susceptibility to metabolic degradation, and improved binding interactions with biological targets. The difluoroacetic acid moiety in 2-(3-Bromobenzenesulfonyl)-2,2-difluoroacetic acid is particularly relevant in this context, as it can serve as a key pharmacophore in designing novel therapeutic agents.
One of the most compelling applications of this compound is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently targeted in anticancer therapies. The bromobenzenesulfonyl group can be readily modified through cross-coupling reactions to attach various aryl or heteroaryl groups, which can be further functionalized to enhance binding affinity to kinase active sites. Recent studies have demonstrated that incorporating fluorinated acetic acid derivatives into kinase inhibitors can lead to more potent and selective drugs with improved pharmacokinetic profiles.
Furthermore, the difluoroacetic acid group has been shown to influence the conformational flexibility of molecules, which can be critical for optimizing binding interactions with biological targets. This property makes 2-(3-Bromobenzenesulfonyl)-2,2-difluoroacetic acid a promising candidate for designing next-generation therapeutics that exhibit higher efficacy and lower toxicity compared to existing drugs.
The compound's utility extends beyond kinase inhibitors. It has also been explored as a precursor in the synthesis of protease inhibitors and other enzyme-targeted drugs. The combination of a reactive bromine atom and a versatile difluoroacetic acid backbone allows for diverse chemical modifications, enabling researchers to tailor the molecular structure for specific biological activities. For instance, fluorinated derivatives have been shown to exhibit enhanced resistance to enzymatic degradation, making them more stable in vivo.
Recent advances in computational chemistry have further highlighted the potential of 2-(3-Bromobenzenesulfonyl)-2,2-difluoroacetic acid as a key intermediate. Molecular modeling studies have revealed that the presence of fluorine atoms can significantly alter electronic distributions within the molecule, influencing its reactivity and binding properties. These insights have guided rational drug design strategies aimed at optimizing pharmacological activity while minimizing off-target effects.
The synthesis of 2-(3-Bromobenzenesulfonyl)-2,2-difluoroacetic acid typically involves multi-step organic transformations starting from commercially available precursors such as 3-bromobenzenesulfonyl chloride and 1,1-difluoro-1-ethanol. The reaction sequence often includes nucleophilic substitution followed by acylation steps to introduce the difluoroacetic acid moiety. Careful optimization of reaction conditions is necessary to achieve high yields and purity, ensuring that the final product meets pharmaceutical-grade standards.
In conclusion,2-(3-Bromobenzenesulfonyl)-2,2-difluoroacetic acid (CAS No. 1507058-32-3) is a multifunctional compound with significant potential in medicinal chemistry and drug development. Its unique structural features—comprising both bromine and fluorine substituents—make it an invaluable intermediate for synthesizing biologically active molecules targeting various diseases. As research continues to uncover new applications for fluorinated compounds,this compound is likely to play an increasingly important role in the discovery and development of next-generation therapeutics.
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